4-Nitro-N-(2,2,2-trinitroethyl)aniline
Description
4-Nitro-N-(2,2,2-trinitroethyl)aniline is a nitroaromatic compound characterized by a central aniline backbone substituted with a nitro (-NO₂) group at the para position and a 2,2,2-trinitroethyl (-CH₂C(NO₂)₃) group attached to the nitrogen atom. The compound likely exists as a crystalline solid under standard conditions, with a molecular formula approximating C₈H₆N₄O₈ (based on substituent analysis) and a molecular weight exceeding 300 g/mol. Its primary applications are hypothesized to include use as a high-energy material in explosives or as a reactive intermediate in specialty organic syntheses.
Properties
CAS No. |
57704-68-4 |
|---|---|
Molecular Formula |
C8H7N5O8 |
Molecular Weight |
301.17 g/mol |
IUPAC Name |
4-nitro-N-(2,2,2-trinitroethyl)aniline |
InChI |
InChI=1S/C8H7N5O8/c14-10(15)7-3-1-6(2-4-7)9-5-8(11(16)17,12(18)19)13(20)21/h1-4,9H,5H2 |
InChI Key |
UVTSPQHXPZNVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(2,2,2-trinitroethyl)aniline typically involves the nitration of aniline derivatives. The process often includes the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the aniline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-N-(2,2,2-trinitroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of corresponding aniline derivatives.
Substitution: Formation of halogenated nitroanilines.
Scientific Research Applications
Chemistry: 4-Nitro-N-(2,2,2-trinitroethyl)aniline is used as an intermediate in the synthesis of various dyes, pigments, and other organic compounds. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It serves as a model compound for investigating the toxicity and metabolic pathways of nitroaromatics .
Industry: Industrially, this compound is used in the production of explosives, propellants, and other energetic materials.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(2,2,2-trinitroethyl)aniline involves its interaction with biological molecules through its nitro and aniline groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. The compound can also induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 2,2,2-trinitroethyl group in the target compound introduces three additional nitro groups compared to simpler nitroanilines (e.g., 4-nitroaniline).
- Electron-Withdrawing Groups : Unlike 2-nitro-4-(trifluoromethyl)aniline, which combines nitro and trifluoromethyl groups for enhanced electron withdrawal, the target compound’s trinitroethyl group creates a sterically bulky, highly oxidizing environment .
Thermal and Chemical Stability
- This compound : Predicted to decompose at temperatures above 150°C due to the labile trinitroethyl group, similar to bis(2,2,2-trinitroethyl) formal (TEFO), which decomposes at 205°C .
- Trinitromethylaniline : Highly sensitive to friction and shock, with decomposition initiating near 100°C, limiting its practical use .
Research Findings and Data Gaps
- Synthesis Challenges : The steric bulk of the trinitroethyl group complicates synthetic routes, requiring specialized nitration conditions absent in simpler nitroanilines .
- Thermal Degradation Pathways: Computational studies suggest that the target compound undergoes sequential nitro group loss, releasing NO₂ radicals, a common trait in nitro-rich explosives .
- Toxicity Data: Limited information exists for the target compound, but analogs like 2-nitro-4-thiocyanatoaniline (CAS 13311-84-7) show moderate ecotoxicity, implying similar hazards .
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